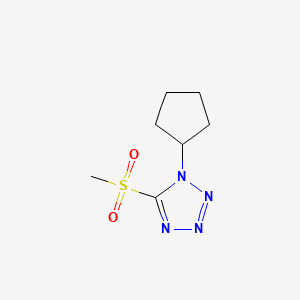

1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

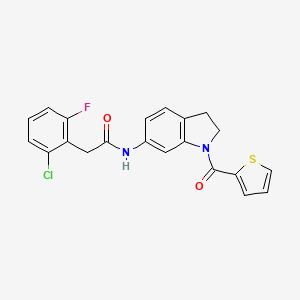

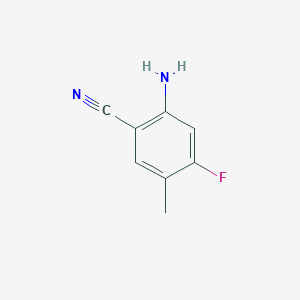

1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is an organic compound with the CAS Number: 1152878-96-0 . It has a molecular weight of 216.26 . The IUPAC name for this compound is 1-cyclopentyl-5-(methylsulfonyl)-1H-tetraazole .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as this compound, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of this compound contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, and 1 sulfone .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-Cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is involved in various chemical reactions and synthesis processes. Rao and Lwowski (1980) described the reaction of 5-alkoxytetrazoles with methanesulfonyl chloride, highlighting the occurrence of this reaction at the 1-position of the tetrazole. This finding contrasts with the more common 2-acyl derivatives formation in 5-substituted tetrazoles, demonstrating the compound's unique reactivity (Rao & Lwowski, 1980). Similarly, Hossein, Fatemeh, and Mohsen (2013) found that methanesulfonic acid efficiently catalyzes the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, showcasing the compound's role in facilitating the synthesis of various tetrazole derivatives (Hossein, Fatemeh, & Mohsen, 2013).

Crystallography and Structural Studies

The compound's structural characteristics have been a focus in crystallography and molecular docking studies. Al-Hourani et al. (2015) determined the X-ray crystal structure of related tetrazole derivatives, providing insights into their molecular arrangements and interactions, relevant to understanding the structural properties of similar compounds (Al-Hourani et al., 2015).

Catalyst in Chemical Synthesis

The compound also serves as a catalyst or a component in the synthesis of various chemicals. Aali, Gholizadeh, and Noroozi-Shad (2022) demonstrated the use of a related ionic liquid catalyst for synthesizing 5-substituted 1H-tetrazole derivatives. This represents an application of the compound in green chemistry and efficient synthesis processes (Aali, Gholizadeh, & Noroozi-Shad, 2022). Ghasemzadeh and Akhlaghinia (2017) also highlighted its application in the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, showcasing its role in facilitating rapid and efficient chemical reactions (Ghasemzadeh & Akhlaghinia, 2017).

Biological Research Applications

In biological research, Chen et al. (2017) investigated a heteroaromatic alkylsulfone derivative, showcasing its potential as a selective and reactive blocking reagent in biological applications, indicating the compound's relevance in biochemical studies (Chen et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

1-cyclopentyl-5-methylsulfonyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2S/c1-14(12,13)7-8-9-10-11(7)6-4-2-3-5-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNQLXAODYTLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=NN1C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)